molecular formula C15H16N2O4 B2953561 (3-(Benzyloxy)isoxazol-5-yl)(morpholino)methanone CAS No. 1428378-66-8

(3-(Benzyloxy)isoxazol-5-yl)(morpholino)methanone

Cat. No.: B2953561
CAS No.: 1428378-66-8
M. Wt: 288.303
InChI Key: OVXZOJXDSJJXGD-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)isoxazol-5-yl)(morpholino)methanone is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a benzyloxy group attached to the isoxazole ring and a morpholino group attached to the methanone moiety.

Scientific Research Applications

(3-(Benzyloxy)isoxazol-5-yl)(morpholino)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for conditions like inflammation, cancer, and neurological disorders.

    Industry: The compound may be used in the development of new materials, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)isoxazol-5-yl)(morpholino)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment with sp or sp2 hybridized carbon atoms .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)isoxazol-5-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The benzyloxy and morpholino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)isoxazol-5-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzyloxy and morpholino groups may enhance binding affinity and specificity, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Benzyloxy)isoxazol-5-yl)(morpholino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxy and morpholino groups allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

morpholin-4-yl-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-15(17-6-8-19-9-7-17)13-10-14(16-21-13)20-11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXZOJXDSJJXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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